Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate
Description
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate is a quaternary ammonium compound (QAC) characterized by a dodecyl (C12) hydrophobic chain, a hydroxyethyl group, and a methanesulphonate counterion. Its CAS registration date (31/05/2018) indicates recent regulatory recognition . Structurally, it combines a long alkyl chain for lipid membrane interaction, a polar hydroxyethyl group for water solubility, and a sulfonate anion for enhanced stability. QACs like this are widely used as surfactants, antimicrobial agents, and antistatic agents due to their amphiphilic properties .
Properties
CAS No. |
84753-05-9 |
|---|---|
Molecular Formula |
C17H39NO4S |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
dodecyl-(2-hydroxyethyl)-dimethylazanium;methanesulfonate |
InChI |
InChI=1S/C16H36NO.CH4O3S/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;1-5(2,3)4/h18H,4-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
SDFOQNAIXDXKKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCO.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate can be synthesized through the quaternization of dodecylamine with 2-chloroethanol, followed by the reaction with methanesulfonic acid. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or water to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then purified through processes such as crystallization or distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate involves its ability to interact with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in enhancing the delivery of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Groups
Bis(2-hydroxyethyl)dimethylammonium Chloride
- Structure : Features two hydroxyethyl groups instead of one, with a chloride counterion.
- Properties : The additional hydroxyethyl group increases hydrophilicity, but the chloride ion may reduce solubility compared to methanesulphonate. Applications include biochemical research and surfactant formulations .
- Key Difference : Methanesulphonate’s larger, more polarizable counterion enhances solubility in polar solvents compared to chloride .
Hydroxyethylcetyldimonium Phosphate (CAS 85563-48-0)
- Structure : Cetyl (C16) chain, hydroxyethyl group, and phosphate counterion.
- Function: Used as an antistatic agent and surfactant in cosmetics.
- Key Difference : The longer cetyl chain increases hydrophobicity, which may enhance antimicrobial activity but reduce water solubility compared to the dodecyl chain in the target compound .
Dodecyl(2-hydroxyethyl)dimethylammonium Bromide
- Structure : Nearly identical to the target compound but with a bromide counterion.
- Applications : Used in environmental pollutant detection due to its electrochemical activity .
- Key Difference : Bromide’s lower solubility in water compared to methanesulphonate may limit its efficacy in formulations requiring high ionic strength .
Counterion Effects on Properties
The counterion significantly influences solubility, stability, and biological activity:
Methanesulphonate’s sulfonate group improves solubility and thermal stability, making the target compound suitable for high-temperature industrial processes .
Antimicrobial Efficacy
QACs with varying alkyl chain lengths and counterions exhibit different antimicrobial profiles:
*MIC: Minimum Inhibitory Concentration. The dodecyl chain in the target compound likely provides stronger membrane disruption than decyl (C10) analogs, but comparative data against benzalkonium chloride (C12–C14) is required .
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